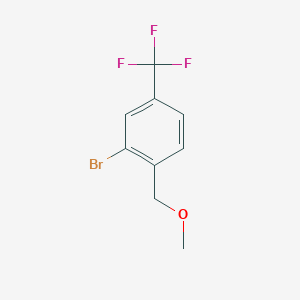

2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a methoxymethyl group, and a trifluoromethyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethyl and trifluoromethyl groups. One common method involves the bromination of 1-(methoxymethyl)-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of difluoromethyl or monofluoromethyl benzene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions:

2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The trifluoromethyl group enhances the compound's reactivity and stability, making it valuable for synthesizing pharmaceuticals and agrochemicals .

Synthesis Methods:

Several methods have been reported for synthesizing this compound, including:

- Halogenation : Introducing bromine into the aromatic system.

- Methoxymethylation : Adding the methoxymethyl group to enhance solubility and reactivity.

- Trifluoromethylation : Utilizing trifluoromethyl groups to modify electronic properties.

These synthetic pathways allow chemists to tailor the compound for specific applications by modifying its functional groups.

Medicinal Chemistry

Drug Development:

The compound is utilized in medicinal chemistry for developing new drugs targeting specific enzymes or receptors. Its structural features can enhance binding affinity and selectivity towards biological targets, making it a candidate for therapeutic agents .

Biological Activity Studies:

Research has shown that compounds similar to this compound exhibit potential inhibitory activity against various enzymes involved in disease pathways. For example, derivatives of this compound have been studied for their effects on matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling .

Material Science

Functional Materials:

In material science, this compound is employed in the preparation of functional materials such as polymers and liquid crystals. Its unique chemical structure contributes to the physical properties of these materials, making them suitable for applications in electronics and photonics .

Polymer Synthesis:

The compound can be used as a monomer or additive in polymerization processes, enhancing the thermal stability and mechanical properties of the resulting materials. The trifluoromethyl group is particularly beneficial for improving chemical resistance and durability .

Biological Studies

Therapeutic Potential:

Studies investigating the biological activity of this compound have revealed its potential therapeutic effects. Research indicates that similar compounds may modulate biological pathways involved in metabolic disorders and liver diseases through receptor activation .

Case Studies:

Several case studies highlight the compound's role in drug discovery:

- A study demonstrated that derivatives of this compound showed increased potency against specific molecular targets compared to traditional drugs .

- Another investigation focused on its application as a lead compound in developing selective agonists for nuclear receptors involved in xenobiotic metabolism.

Mecanismo De Acción

The mechanism by which 2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxymethyl group is converted to an aldehyde or carboxylic acid through the transfer of electrons to the oxidizing agent. The trifluoromethyl group can influence the reactivity and stability of the compound due to its strong electron-withdrawing properties.

Comparación Con Compuestos Similares

2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

2-Bromo-1-(methoxymethyl)-4-fluorobenzene: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.

2-Bromo-1-(methoxymethyl)-4-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.

2-Bromo-1-(methoxymethyl)-4-methylbenzene: Features a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

The molecular formula for 2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene is C9H8BrF3O. The presence of halogen atoms and functional groups significantly influences its interactions with biological targets, potentially affecting enzyme activity or receptor binding.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, compounds with similar structures often exhibit notable biological properties. The following sections summarize relevant findings from related compounds and potential implications for this specific compound.

Antibacterial Activity

Compounds containing bromine and trifluoromethyl groups have been shown to enhance antibacterial activity. For instance, certain brominated flavonoids demonstrated significant inhibition against bacterial strains such as E. coli and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 0.94 μg/mL to 6.25 μg/mL . This suggests that this compound could exhibit similar antibacterial properties, warranting further investigation.

The mechanism of action for compounds like this compound typically involves interaction with specific enzymes or receptors. The methoxymethyl group may enhance solubility and bioavailability, while the bromine atom can facilitate binding through halogen bonding. Understanding these interactions is crucial for predicting the compound's reactivity and potential therapeutic applications.

Synthesis and Reactivity Studies

Research has focused on the synthesis of related compounds and their reactivity patterns. For example, studies have shown that the synthesis of brominated benzene derivatives can lead to high yields when reacting with nucleophiles or electrophiles, indicating that similar reactions may be expected for this compound .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that those with trifluoromethyl groups often exhibit enhanced biological activities. For instance, a study on trifluoromethyl-benzene derivatives indicated significant enzyme inhibition, suggesting that the trifluoromethyl group plays a critical role in biological interactions .

Data Tables

Propiedades

IUPAC Name |

2-bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMMDDGTVKJHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.